![molecular formula C12H22O B14294672 [1-(Pent-4-en-1-yl)cyclohexyl]methanol CAS No. 113009-20-4](/img/structure/B14294672.png)
[1-(Pent-4-en-1-yl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Pent-4-en-1-yl)cyclohexyl]methanol: is a chemical compound characterized by a cyclohexyl ring substituted with a pent-4-en-1-yl group and a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pent-4-en-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride .
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated cyclohexyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions .
Biology: : The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions .
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments .
Industry: : It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Mecanismo De Acción
The mechanism of action of [1-(Pent-4-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Shares a cyclohexyl ring but differs in functional groups and reactivity.
Uniqueness
Propiedades
Número CAS |
113009-20-4 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(1-pent-4-enylcyclohexyl)methanol |
InChI |
InChI=1S/C12H22O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h2,13H,1,3-11H2 |
Clave InChI |
BGYIEFFTVYEDLE-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC1(CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
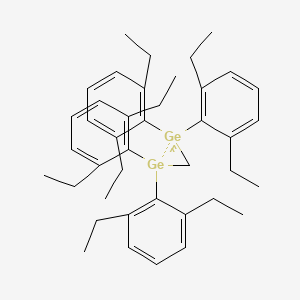
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
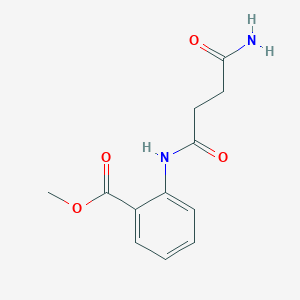

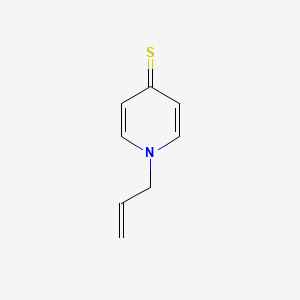

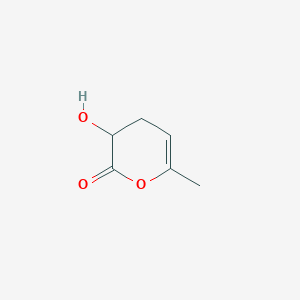
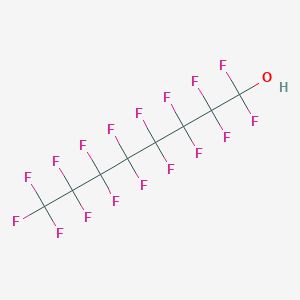
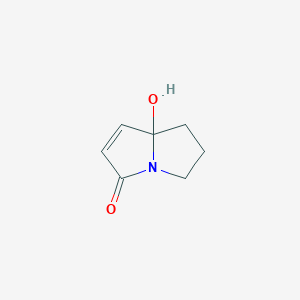

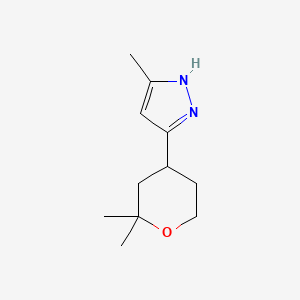
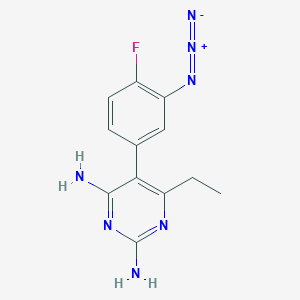
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
